molecular formula C14H19NO4 B7972958 Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate

Cat. No.: B7972958
M. Wt: 265.30 g/mol
InChI Key: SPZNCKPBZXUEIR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a synthetic benzoate ester derivative featuring a 2-amino-substituted aromatic ring, a tetrahydro-2H-pyran-4-yl methoxy group, and a methyl ester.

Properties

IUPAC Name

methyl 2-amino-3-(oxan-4-ylmethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)11-3-2-4-12(13(11)15)19-9-10-5-7-18-8-6-10/h2-4,10H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZNCKPBZXUEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenolic Hydroxyl Alkylation

A common approach involves alkylation of methyl 3-hydroxy-2-nitrobenzoate with (tetrahydro-2H-pyran-4-yl)methyl bromide. The reaction proceeds under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO.

Procedure :

  • Substrate Preparation : Methyl 3-hydroxy-2-nitrobenzoate is synthesized via nitration of methyl 3-hydroxybenzoate.

  • Alkylation :

    • Methyl 3-hydroxy-2-nitrobenzoate (1.0 equiv), (tetrahydro-2H-pyran-4-yl)methyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 80°C for 12 h.

    • The product, methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-2-nitrobenzoate, is isolated via column chromatography (hexane/EtOAc = 4:1).

Key Data :

ParameterValue
Yield72–85%
Reaction Time12 h
PurificationSilica chromatography

Nitro Group Reduction

The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NH₄HCO₂/Pd-C).

Procedure :

  • Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-2-nitrobenzoate (1.0 equiv) is dissolved in MeOH, and 10% Pd/C (0.1 equiv) is added.

  • The mixture is stirred under H₂ (1 atm) at 25°C for 6 h.

Key Data :

ParameterValue
Yield90–95%
Reaction Time6 h

Mitsunobu Reaction for Ether Formation

Direct Etherification

The Mitsunobu reaction enables ether formation between methyl 3-hydroxy-2-nitrobenzoate and (tetrahydro-2H-pyran-4-yl)methanol under mild conditions.

Procedure :

  • Methyl 3-hydroxy-2-nitrobenzoate (1.0 equiv), (tetrahydro-2H-pyran-4-yl)methanol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 25°C for 24 h.

  • The product is purified via flash chromatography (hexane/EtOAc = 3:1).

Key Data :

ParameterValue
Yield68–75%
Reaction Time24 h

Ullmann-Type Coupling

Copper-Catalyzed Ether Synthesis

Aryl halides (e.g., methyl 2-nitro-3-bromobenzoate) undergo coupling with (tetrahydro-2H-pyran-4-yl)methanol using CuI/phenanthroline catalysts.

Procedure :

  • Methyl 2-nitro-3-bromobenzoate (1.0 equiv), (tetrahydro-2H-pyran-4-yl)methanol (2.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs₂CO₃ (3.0 equiv) are heated in DMF at 110°C for 18 h.

Key Data :

ParameterValue
Yield60–65%
Reaction Time18 h

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)ScalabilityKey Advantage
Nucleophilic Alkylation72–8512HighSimple conditions
Mitsunobu Reaction68–7524ModerateNo pre-formed alkyl halide
Ullmann Coupling60–6518LowBroad substrate scope

Critical Considerations

Protecting Group Strategies

  • Amino Protection : In routes starting with methyl 2-aminobenzoate, the amino group is protected (e.g., as Boc or acetyl) before ether formation.

  • THP Stability : The tetrahydropyran group is stable under acidic and basic conditions but may require deprotection in downstream steps.

Solvent and Catalyst Optimization

  • Palladium Catalysts : Pd/C or PdXPhosG2 enhances reduction and coupling efficiency.

  • Copper Systems : CuI/phenanthroline improves Ullmann coupling yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran moiety may enhance the compound’s solubility and stability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Key Structural Analogues :

Methyl 2-amino-3-(trifluoromethyl)benzoate (): Structure: Contains a trifluoromethyl (CF₃) group at position 3 instead of the tetrahydro-2H-pyran-4-yl methoxy group.

3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b) (): Structure: Features a pyran-fused ring system with a methoxybenzoyl substituent. Melting Point: 125°C, lower than the target compound’s hypothetical value (if extrapolated from bulky substituents), suggesting that the tetrahydro-2H-pyran group may enhance crystallinity .

Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): Structure: Includes a quinoline-methoxy group and bromo substituent. Crystallinity: Exhibits π-π stacking and hydrogen bonding, whereas the tetrahydro-2H-pyran group in the target compound may favor different packing modes (e.g., steric hindrance reducing π-π interactions) .

Yield and Purity :

  • The tetrahydro-2H-pyran group’s steric bulk may reduce reaction yields compared to smaller substituents (e.g., CF₃ in ).

Bioactivity Trends :

  • Phenolic Glycosides (): Natural tetrahydro-2H-pyran derivatives exhibit antioxidant properties, suggesting the target compound may have similar applications .

Electronic Effects :

  • The amino group in the target compound may act as a hydrogen bond donor, enhancing binding affinity compared to non-amino analogues (e.g., compound 14f in ) .

Biological Activity

Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Esterification : The reaction of 2-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.
  • Protection of Hydroxyl Group : Converting the hydroxyl group into a tetrahydropyran ether using dihydropyran and an acid catalyst.

The compound has a molecular formula of C14H19NO4C_{14}H_{19}NO_4 and a molecular weight of approximately 265.30 g/mol. Its structure includes an amino group, a methoxy group, and a tetrahydropyran moiety, which may influence its solubility and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially influencing their conformation and activity.
  • Increased Solubility : The tetrahydropyran moiety enhances the compound's solubility, facilitating its interaction with cellular components.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Antimicrobial Activity

A study conducted on various derivatives of benzoic acids indicated that this compound showed promising antimicrobial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 μM, indicating moderate potency compared to standard antibiotics .

Anti-inflammatory Mechanisms

In a controlled laboratory setting, this compound was tested for its effect on interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) production in macrophages. Results demonstrated a significant reduction in cytokine levels at concentrations above 25 μM, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-3-hydroxybenzoateLacks tetrahydropyran moietyWeaker antimicrobial activity
Methyl 2-amino-3-methoxybenzoateContains methoxy group instead of tetrahydropyranModerate anti-inflammatory effects
Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)methoxybenzoateDifferent position of tetrahydropyran groupPotentially altered pharmacokinetics

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate, and how can reaction conditions be optimized?

Synthesis involves multi-step procedures, including protection/deprotection strategies and coupling reactions. Key steps include introducing the tetrahydro-2H-pyran moiety via nucleophilic substitution and esterification. Optimization parameters include:

  • Temperature : Controlled ranges (-35°C to 40°C) to prevent side reactions.
  • Bases : Use of DIPEA (diisopropylethylamine) to enhance coupling efficiency.
  • Solvent selection : Dichloromethane with ethyl acetate gradients (1–20%) for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H NMR : Reveals methoxy groups (δ ~3.76 ppm) and aromatic protons (δ 6.5–8.0 ppm).
  • IR spectroscopy : Confirms ester carbonyl (~1720 cm⁻¹) and amino groups (~3400 cm⁻¹).
  • Chromatography : MPLC with silica gel and solvent gradients ensures purity (>90%) .
TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 3.76 (s, 3H, OCH₃)
IR1720 cm⁻¹ (C=O), 3406 cm⁻¹ (NH₂)

Q. What are the recommended purification techniques for isolating this compound with high purity?

Column chromatography using silica gel with ethyl acetate/dichloromethane gradients (1–20%) is standard. For challenging separations, repeated chromatography or preparative HPLC is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across studies for derivatives of this compound?

Contradictions often arise from substituent positioning or stereochemistry . Strategies include:

  • Systematic SAR studies : Compare analogs with controlled modifications (e.g., methoxy vs. hydroxy groups).
  • Computational docking : Assess target binding affinity variations due to pyran ring substituents .

Q. What mechanistic approaches elucidate the reactivity of the amino group during derivatization?

  • Kinetic experiments : Monitor acylation rates under varying pH.
  • DFT calculations : Map electron density changes and activation barriers for nucleophilic attack.
  • Intermediate trapping : Identify transient species in reactions with acyl chlorides .

Q. How does the electronic nature of substituents on the benzoate ring influence stability under acidic/basic conditions?

  • Electron-withdrawing groups (e.g., nitro) accelerate ester hydrolysis.
  • Electron-donating groups (e.g., methoxy) enhance stability (40% reduction in hydrolysis vs. unsubstituted analogs) .

Q. In crystallographic studies, how does spatial arrangement influence intermolecular interactions?

X-ray diffraction reveals:

  • π-π stacking : Between aromatic systems.
  • CH-O interactions : Stabilize crystal packing via pyran oxygen and methylene groups.
  • Space groups : P21/n and Pbca arrangements in analogous compounds .
Interaction TypeStructural ImpactReference
π-π stackingStabilizes coplanar aromatic systems
CH-O hydrogen bondingEnhances crystal lattice stability

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Co-solvent systems : Ethanol or DMSO (10–20% v/v) in aqueous buffers.
  • Derivatization : Introduce polar groups (e.g., hydroxyls) while retaining activity .

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